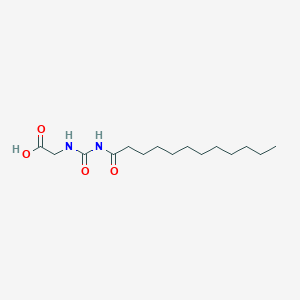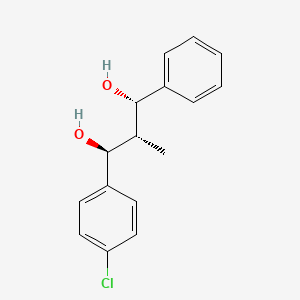![molecular formula C11H15NSn B14230521 2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine CAS No. 823199-08-2](/img/structure/B14230521.png)
2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine is an organotin compound that features a pyridine ring substituted with a methyl group at the 2-position and a trimethylstannyl-ethynyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine typically involves the reaction of 2-methyl-6-ethynylpyridine with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
2-Methyl-6-ethynylpyridine+Trimethyltin chloride→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions such as the Stille coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Cross-Coupling Reactions: It is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Stille Coupling: Typically involves a palladium catalyst and an organohalide.
Suzuki-Miyaura Coupling: Uses a palladium catalyst and a boronic acid or ester.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in a Stille coupling, the product would be a new carbon-carbon bond formed between the pyridine ring and the organohalide.
科学研究应用
2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of ligands and catalysts.
Medicine: Could be used in the development of new pharmaceuticals, particularly those targeting specific pathways or receptors.
Industry: May find use in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine exerts its effects depends on the specific application. In cross-coupling reactions, the trimethylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The pyridine ring can also coordinate to metal centers, influencing the reactivity and selectivity of the compound in catalytic processes.
相似化合物的比较
Similar Compounds
2-Methyl-6-(tributylstannyl)pyridine: Similar structure but with a tributylstannyl group instead of a trimethylstannyl group.
2-(Tributylstannyl)pyridine: Lacks the methyl group at the 2-position.
2-Ethynyl-6-methylpyridine: Lacks the stannyl group, featuring only an ethynyl group at the 6-position.
Uniqueness
2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine is unique due to the presence of both a trimethylstannyl group and a methyl group on the pyridine ring
属性
CAS 编号 |
823199-08-2 |
|---|---|
分子式 |
C11H15NSn |
分子量 |
279.95 g/mol |
IUPAC 名称 |
trimethyl-[2-(6-methylpyridin-2-yl)ethynyl]stannane |
InChI |
InChI=1S/C8H6N.3CH3.Sn/c1-3-8-6-4-5-7(2)9-8;;;;/h4-6H,2H3;3*1H3; |
InChI 键 |
XMLMDEDMNWZDER-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C#C[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




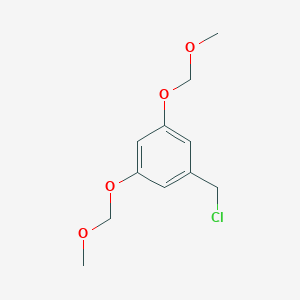
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-](/img/structure/B14230454.png)
![2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14230458.png)
![[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid](/img/structure/B14230464.png)
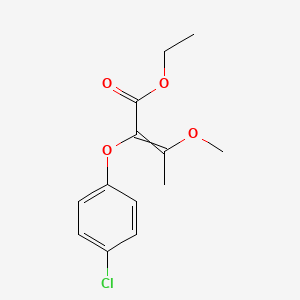
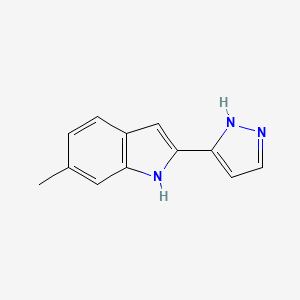
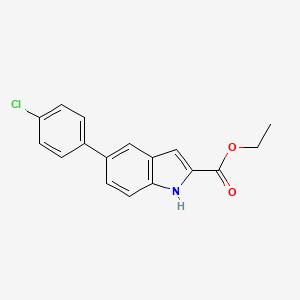
![4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14230490.png)
